N-(2-Chloro-4-methoxyphenyl)-2,2,2-trifluoroacetimidoyl Chloride
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Overview
Description
N-(2-Chloro-4-methoxyphenyl)-2,2,2-trifluoroacetimidoyl Chloride is a chemical compound known for its unique structural properties and reactivity. This compound is characterized by the presence of a trifluoroacetimidoyl group attached to a chlorinated and methoxylated phenyl ring. Its molecular formula is C9H6Cl2F3NO, and it is often used in various chemical reactions and industrial applications due to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Chloro-4-methoxyphenyl)-2,2,2-trifluoroacetimidoyl Chloride typically involves the reaction of 2-chloro-4-methoxyaniline with trifluoroacetic anhydride in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 2-chloro-4-methoxyaniline, trifluoroacetic anhydride, pyridine.
Reaction Conditions: The reaction is conducted at a temperature range of 0-5°C to prevent side reactions.
Procedure: The 2-chloro-4-methoxyaniline is dissolved in an appropriate solvent, and trifluoroacetic anhydride is added dropwise with continuous stirring. Pyridine is then added to the reaction mixture to act as a catalyst. The reaction mixture is stirred for several hours until the completion of the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The reaction conditions are optimized to minimize the formation of by-products and to enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
N-(2-Chloro-4-methoxyphenyl)-2,2,2-trifluoroacetimidoyl Chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro and trifluoroacetimidoyl groups.
Oxidation and Reduction Reactions: It can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.
Hydrolysis: The compound can be hydrolyzed in the presence of water or aqueous solutions, resulting in the formation of corresponding amides and acids.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can lead to the formation of substituted amides, while oxidation can result in the formation of corresponding acids or ketones.
Scientific Research Applications
N-(2-Chloro-4-methoxyphenyl)-2,2,2-trifluoroacetimidoyl Chloride has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of active pharmaceutical ingredients (APIs).
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-Chloro-4-methoxyphenyl)-2,2,2-trifluoroacetimidoyl Chloride involves its interaction with molecular targets through various pathways. The trifluoroacetimidoyl group is known to enhance the reactivity of the compound, allowing it to form stable complexes with target molecules. The molecular targets and pathways involved depend on the specific application and the nature of the interaction.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-methoxyphenyl N-(3-methoxyphenyl)carbamate
- 2-Chloro-4-methoxyphenyl N-phenylcarbamate
- 2-Methoxyphenyl isocyanate
Uniqueness
N-(2-Chloro-4-methoxyphenyl)-2,2,2-trifluoroacetimidoyl Chloride is unique due to the presence of the trifluoroacetimidoyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specific synthetic and industrial applications where such properties are desired.
Properties
Molecular Formula |
C9H6Cl2F3NO |
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Molecular Weight |
272.05 g/mol |
IUPAC Name |
N-(2-chloro-4-methoxyphenyl)-2,2,2-trifluoroethanimidoyl chloride |
InChI |
InChI=1S/C9H6Cl2F3NO/c1-16-5-2-3-7(6(10)4-5)15-8(11)9(12,13)14/h2-4H,1H3 |
InChI Key |
BIJVYUSGCPVYNC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)N=C(C(F)(F)F)Cl)Cl |
Origin of Product |
United States |
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